molecular formula C10H9NO B1282627 3-Propanoylbenzonitrile CAS No. 50916-34-2

3-Propanoylbenzonitrile

Cat. No.: B1282627
CAS No.: 50916-34-2
M. Wt: 159.18 g/mol
InChI Key: RQNDMQXNIOALFA-UHFFFAOYSA-N
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Description

3-Propanoylbenzonitrile is an organic compound characterized by a benzonitrile backbone substituted with a propanoyl (ketone) group at the para position. Its molecular formula is C₇H₁₀N₄O, with a molecular weight of 166.18 g/mol and a purity of 95% . The compound's structure combines the electron-withdrawing nitrile group with a ketone, enabling unique reactivity in organic synthesis, particularly in heterocyclic chemistry and pharmaceutical intermediate preparation.

Properties

IUPAC Name

3-propanoylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-2-10(12)9-5-3-4-8(6-9)7-11/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQNDMQXNIOALFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50916-34-2
Record name 3-propanoylbenzonitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Propanoylbenzonitrile can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzonitrile with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods: Industrial production of this compound often employs similar Friedel-Crafts acylation techniques but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 3-Propanoylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Propanoylbenzonitrile is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the preparation of compounds that act as enzyme inhibitors or receptor agonists.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Propanoylbenzonitrile depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The nitrile group can form hydrogen bonds or other interactions with biological targets, influencing molecular pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physical, and functional differences between 3-Propanoylbenzonitrile and analogous nitrile derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups CAS Number Primary Applications/Reactivity
This compound C₇H₁₀N₄O 166.18 Nitrile, Ketone EN300-345796 Intermediate in heterocyclic synthesis (e.g., triazoles, isoxazoles) .
2-(3-Benzoylphenyl)propionitrile C₁₆H₁₃NO 235.28 Nitrile, Benzoyl 42872-30-0 Pharmaceutical intermediate (e.g., ketoprofen derivatives); high stability for transport .
3-Nitrobenzonitrile C₇H₄N₂O₂ 148.12 Nitrile, Nitro 619-24-9 Precursor for agrochemicals; strong electrophilicity due to nitro group .
3-(4-Aminophenyl)benzonitrile C₁₃H₁₀N₂ 194.23 Nitrile, Amino 443998-73-0 Potential use in dyes or polymers; amino group enhances solubility in polar solvents .
3-(3-Thienyl)benzonitrile C₁₁H₇NS 185.24 Nitrile, Thiophene 870703-81-4 Organic electronics (e.g., conductive polymers); sulfur atom improves π-conjugation .
3-Oxo-3-[4-(2-phenylethyl)piperazin-1-yl]propanenitrile C₁₆H₂₀N₄O 284.35 Nitrile, Ketone, Piperazine 717858-21-4 Pharmacological research (e.g., CNS agents); piperazine moiety enables hydrogen bonding .

Structural and Functional Group Analysis

  • Electron Effects: The propanoyl group in this compound is electron-withdrawing, activating the nitrile toward nucleophilic addition. This contrasts with 3-(4-Aminophenyl)benzonitrile, where the electron-donating amino group deactivates the nitrile, reducing its reactivity . 3-Nitrobenzonitrile exhibits stronger electrophilicity than this compound due to the nitro group’s superior electron-withdrawing capacity, making it more reactive in aromatic substitution reactions .
  • Steric and Solubility Considerations: 2-(3-Benzoylphenyl)propionitrile has a bulkier benzoyl substituent, which increases steric hindrance compared to this compound. This affects its reaction kinetics in cyclization reactions . The thienyl group in 3-(3-Thienyl)benzonitrile enhances solubility in non-polar solvents, whereas this compound’s ketone group favors polar solvents like ethanol or DMSO .

Biological Activity

3-Propanoylbenzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound, with the chemical formula C10H9NOC_{10}H_{9}NO, features a benzonitrile moiety substituted with a propanoyl group. This structural configuration is significant as it influences the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Effects : Many benzonitriles have shown efficacy against bacterial strains, suggesting that this compound may possess similar properties.
  • Anticancer Potential : The structural characteristics of benzonitriles often correlate with antiproliferative activity against cancer cell lines.
  • Anti-inflammatory Properties : Some derivatives have been documented to reduce inflammation markers in vitro.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds like this compound can inhibit specific enzymes involved in metabolic pathways, leading to reduced cell proliferation in cancerous cells.
  • Interaction with Cellular Receptors : The compound may interact with various cellular receptors, influencing signaling pathways related to inflammation and apoptosis.

Anticancer Activity

Research published in recent years highlights the anticancer properties of related benzonitriles. For example, a study showed that certain derivatives inhibited the growth of prostate cancer cells by inducing apoptosis through the mitochondrial pathway. This finding implies that this compound could similarly affect cancer cell viability.

Anti-inflammatory Effects

In vitro studies have indicated that some benzonitriles can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This suggests a potential therapeutic role for this compound in treating inflammatory diseases.

Data Summary Table

Activity TypeRelated CompoundsObserved EffectsReferences
AntimicrobialBenzonitrilesInhibition of bacterial growth
AnticancerVarious benzonitrilesInduction of apoptosis in cancer cells
Anti-inflammatorySelected derivativesReduction of pro-inflammatory cytokines

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